molecular formula C16H18N4O B11985849 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide

Cat. No.: B11985849
M. Wt: 282.34 g/mol
InChI Key: ANFRBVUSEJIHJM-VXLYETTFSA-N
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Description

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in the synthesis of various organic compounds. This particular compound is characterized by the presence of a pyrazine ring and a tert-butylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide typically involves the condensation of 4-tert-butylbenzaldehyde with 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide involves its interaction with biological molecules. The hydrazone group can form reversible covalent bonds with carbonyl-containing compounds, making it a potential inhibitor of enzymes that rely on carbonyl groups for their activity. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide

Uniqueness

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-pyrazinecarbohydrazide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it distinct from other hydrazones that may have different substituents on the phenyl ring .

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C16H18N4O/c1-16(2,3)13-6-4-12(5-7-13)10-19-20-15(21)14-11-17-8-9-18-14/h4-11H,1-3H3,(H,20,21)/b19-10+

InChI Key

ANFRBVUSEJIHJM-VXLYETTFSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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